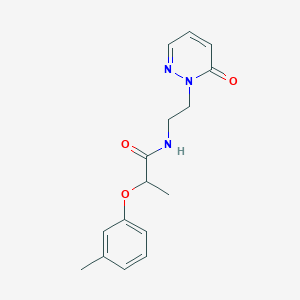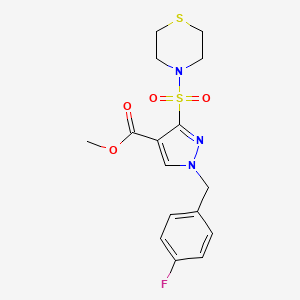![molecular formula C21H24N4O4 B2523668 (E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide CAS No. 347368-63-2](/img/structure/B2523668.png)
(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Determining Antioxidant Activity
Research on antioxidants, crucial in various fields like food engineering, medicine, and pharmacy, emphasizes the importance of determining antioxidant activity through various tests. The study by Munteanu and Apetrei (2021) reviews critical tests used for this purpose, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, among others. These tests, based on spectrophotometry, assess chemical reactions by monitoring solution colors or discoloration at specific wavelengths. Such methodologies could be applied to study the antioxidant potential of (E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide, especially considering its structural complexity that may contribute to radical scavenging or electron donation activities (Munteanu & Apetrei, 2021).
Synthetic Approaches and Biological Significance of Heterocyclic Compounds
The synthesis and biological significance of oxazolone moieties, as discussed by Kushwaha and Kushwaha (2021), highlight the diverse pharmacological activities of heterocyclic compounds. Given the structural complexity of this compound, which includes heterocyclic elements, similar synthetic approaches could be explored for its production and modification. Furthermore, its potential pharmacological activities could be investigated based on the established activities of other heterocyclic compounds, such as antimicrobial, anti-inflammatory, and anticancer properties (Kushwaha & Kushwaha, 2021).
Studies on Heterocyclic Compounds' Derivatives
Mazimba and Mosarwa (2015) review the synthesis and biological activities of 2,4-diaryl-3azabicyclo[3.3.1]nonanone derivatives, highlighting the importance of heterocyclic compounds in medicinal chemistry. The antibacterial and antifungal activities of these derivatives underscore the potential of incorporating heterocyclic frameworks into drug design. The structural analogies between these derivatives and this compound suggest that similar biological activities could be explored for the latter, especially concerning its interactions with microbial targets (Mazimba & Mosarwa, 2015).
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-20(2)13-8-10-21(20,3)19(29)25(18(13)28)11-9-15(26)23-24-16-12-6-4-5-7-14(12)22-17(16)27/h4-7,13,22,27H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAMJYXFHMWGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCC(=O)N=NC3=C(NC4=CC=CC=C43)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2523585.png)

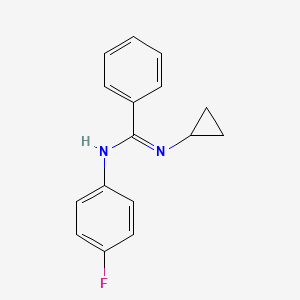
![4-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2,2-dimethyl-4-oxobutanenitrile](/img/structure/B2523588.png)
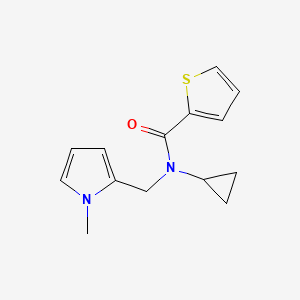
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2523597.png)
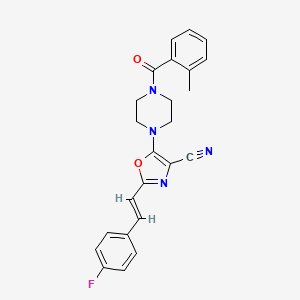
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523599.png)

![N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2523601.png)
![2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B2523602.png)
![N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2523604.png)
